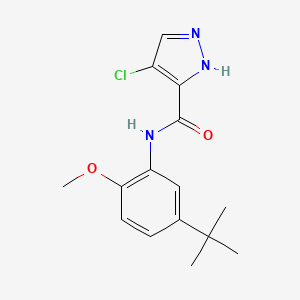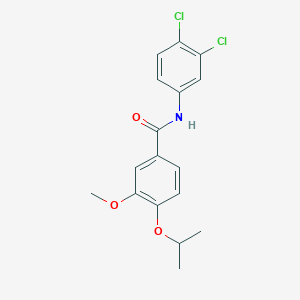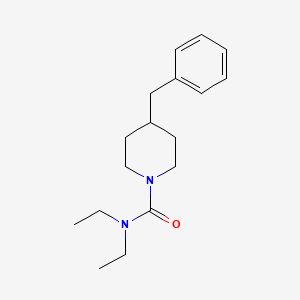
5-(1,3-benzodioxol-5-ylmethylene)-3-ethyl-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
5-(1,3-benzodioxol-5-ylmethylene)-3-ethyl-1,3-thiazolidine-2,4-dione is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is commonly referred to as BMED or BMED-126, and it belongs to the family of thiazolidinedione derivatives.
Mécanisme D'action
The mechanism of action of BMED is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and the inhibition of histone deacetylase (HDAC). PPARγ is a nuclear receptor that regulates glucose and lipid metabolism, while HDAC is an enzyme that plays a role in gene expression and protein function.
Biochemical and Physiological Effects:
BMED has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, BMED has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In diabetic animals, BMED has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease oxidative stress. In neurodegenerative disease models, BMED has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
BMED has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its low water solubility and the need for organic solvents for its preparation.
Orientations Futures
There are several future directions for research on BMED. One direction is to further investigate its therapeutic potential in cancer, diabetes, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could lead to improved therapeutic applications of BMED.
Applications De Recherche Scientifique
BMED has been studied for its potential therapeutic applications in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases. In cancer research, BMED has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In diabetes research, BMED has been studied for its ability to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disease research, BMED has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-2-14-12(15)11(19-13(14)16)6-8-3-4-9-10(5-8)18-7-17-9/h3-6H,2,7H2,1H3/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOYDUOWSLKGSJ-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4760022.png)
![N-(4-{[(4-chlorophenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4760025.png)
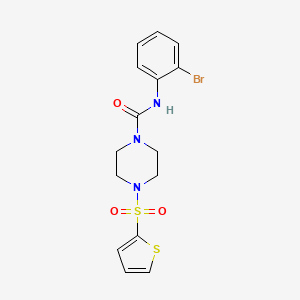
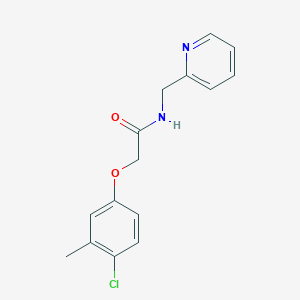
![N-cyclopropyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4760045.png)
![2-cyano-3-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-N-(2-nitrophenyl)acrylamide](/img/structure/B4760057.png)
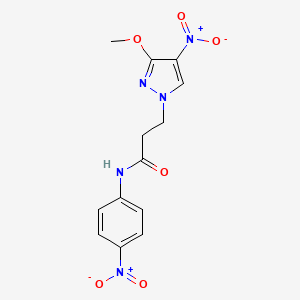
![3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B4760065.png)
![1-[4-(4-methoxyphenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4760073.png)
![2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4760077.png)
![3-allyl-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidine-2,4-dione](/img/structure/B4760082.png)
